molecular formula C24H19ClFN3O4 B6432880 2-[2-amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-chloro-4-fluorophenyl)methoxy]phenol CAS No. 903866-30-8

2-[2-amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-chloro-4-fluorophenyl)methoxy]phenol

Cat. No. B6432880
CAS RN: 903866-30-8
M. Wt: 467.9 g/mol
InChI Key: KCITWXMMGGBYPP-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an amino group (-NH2), a methoxy group (-OCH3), a pyrimidine ring (a six-membered ring with two nitrogen atoms), and a phenol group (a benzene ring with a hydroxyl group). These functional groups could potentially contribute to the compound’s reactivity and properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the pyrimidine ring could be formed through a reaction known as a Biginelli reaction . The methoxy and phenol groups could be introduced through etherification and aromatic substitution reactions, respectively .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The compound would likely exhibit a planar geometry around the pyrimidine ring, with the various substituents adding to the complexity of the structure .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the functional groups present. For example, the amino group could participate in acid-base reactions, the methoxy group could undergo nucleophilic substitution reactions, and the pyrimidine ring could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the amino and hydroxyl groups could make the compound soluble in polar solvents .

Future Directions

Future research could explore the potential biological activity of this compound, given the presence of a pyrimidine ring. Additionally, studies could investigate the synthesis of this compound, optimizing the reaction conditions for each step .

properties

IUPAC Name

2-[2-amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-chloro-4-fluorophenyl)methoxy]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClFN3O4/c1-31-20-4-2-3-5-21(20)33-22-12-28-24(27)29-23(22)17-9-8-16(11-19(17)30)32-13-14-6-7-15(26)10-18(14)25/h2-12,30H,13H2,1H3,(H2,27,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCITWXMMGGBYPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=C(C=C(C=C4)F)Cl)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClFN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((2-chloro-4-fluorobenzyl)oxy)phenol

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